

Toxicological Profile of 2-Methoxy-5-propylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-propylphenol

CAS No.: 58539-27-8

Cat. No.: B3054153

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **2-Methoxy-5-propylphenol** (also known as Dihydroeugenol, CAS No. 2785-87-7). The document is structured to offer a detailed understanding of the compound's safety profile, drawing from existing data and outlining standard toxicological methodologies where specific data is not publicly available. This guide is intended to serve as a valuable resource for professionals in research, drug development, and regulatory affairs, enabling informed decision-making and highlighting areas for future investigation.

Chemical and Physical Properties

2-Methoxy-5-propylphenol is a synthetic fragrance ingredient, valued for its warm, spicy, and sweet aroma, often described as being milder than eugenol. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Name	2-Methoxy-5-propylphenol	
Synonyms	Dihydroeugenol, 4-Propylguaiacol	[1][2]
CAS Number	2785-87-7	[1]
Molecular Formula	C10H14O2	[1]
Molecular Weight	166.22 g/mol	[1]
Appearance	Colorless liquid	[3]
Boiling Point	125 - 126 °C at 19 hPa	[3]
Flash Point	113 °C (closed cup)	[3]
Relative Density	1.038 g/cm ³ at 25 °C	[3]

Toxicological Assessment

The toxicological evaluation of any chemical compound is a critical component of its overall safety assessment. This section details the available toxicological data for **2-Methoxy-5-propylphenol** across several key endpoints.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance. For **2-Methoxy-5-propylphenol**, the available data from various safety data sheets indicate potential for harm if swallowed or in contact with the skin.

Route	Species	Value	Classification	Source
Oral	Rat	LD50: 2600 mg/kg	May be harmful if swallowed	
Oral	Mouse	LD50: 2000 mg/kg	May be harmful if swallowed	
Dermal	Rabbit	LD50: 310 mg/kg	Toxic in contact with skin	
Intraperitoneal	Mouse	LD50: 150 mg/kg	-	

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on this type of data. For **2-Methoxy-5-propylphenol**, these include H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).[4][5]

Skin and Eye Irritation

Multiple sources indicate that **2-Methoxy-5-propylphenol** can cause skin and eye irritation.[4][5][6] Hazard statements associated with these effects are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5] These conclusions are typically drawn from in vivo studies, such as the Draize test, which involves applying the substance to the skin or into the eye of an animal (commonly a rabbit) and observing the effects over a period of time.

Skin Sensitization

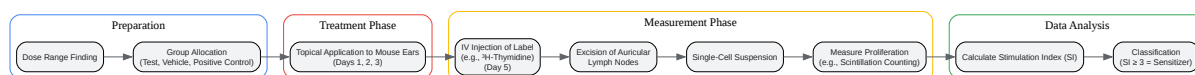
Skin sensitization is an allergic response that occurs after repeated exposure to a substance. **2-Methoxy-5-propylphenol** is recognized as a potential skin sensitizer.[4][7] This is a critical endpoint for fragrance ingredients due to their direct and often prolonged contact with the skin.

Experimental Protocol: The Murine Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals. It offers a more humane and quantitative alternative to older guinea pig methods. The assay is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

Methodology (based on OECD Test Guideline 429)[6]

- Animal Model: Typically, CBA/J or CBA/Ca mice are used.
- Dose Selection: A preliminary screening test is often conducted to determine the appropriate concentrations to be used in the main study and to ensure the test substance is not systemically toxic or excessively irritating at the concentrations tested.
- Treatment: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days. A vehicle control group and a positive control group (using a known sensitizer) are also included.
- Lymphocyte Proliferation Measurement: Five days after the first application, a solution of ^3H -methyl thymidine or 5-bromo-2'-deoxyuridine (BrdU) is injected intravenously. This labels the DNA of proliferating cells.
- Sample Collection and Processing: After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised. The lymph nodes are then processed to create a single-cell suspension.
- Quantification: The incorporation of the radiolabel (in the case of ^3H -methyl thymidine) is measured using a scintillation counter. For the BrdU method, an ELISA-based approach is used.
- Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater at one or more concentrations.



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Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).

Quantitative Risk Assessment (QRA) for Skin Sensitization

For fragrance ingredients, a Quantitative Risk Assessment (QRA) approach is often employed to determine safe use levels in consumer products.[8] This methodology considers the sensitization potential of the ingredient (often derived from LLNA data) and the expected consumer exposure from different product types to establish a No Expected Sensitization Induction Level (NESIL).

Genotoxicity

Genotoxicity assays are designed to detect substances that can cause damage to DNA and chromosomes. While some safety data sheets for related compounds suggest no expected mutagenicity, specific genotoxicity data for **2-Methoxy-5-propylphenol** is not readily available in the public domain.[9] A standard battery of in vitro and in vivo tests is typically required to assess the genotoxic potential of a chemical.

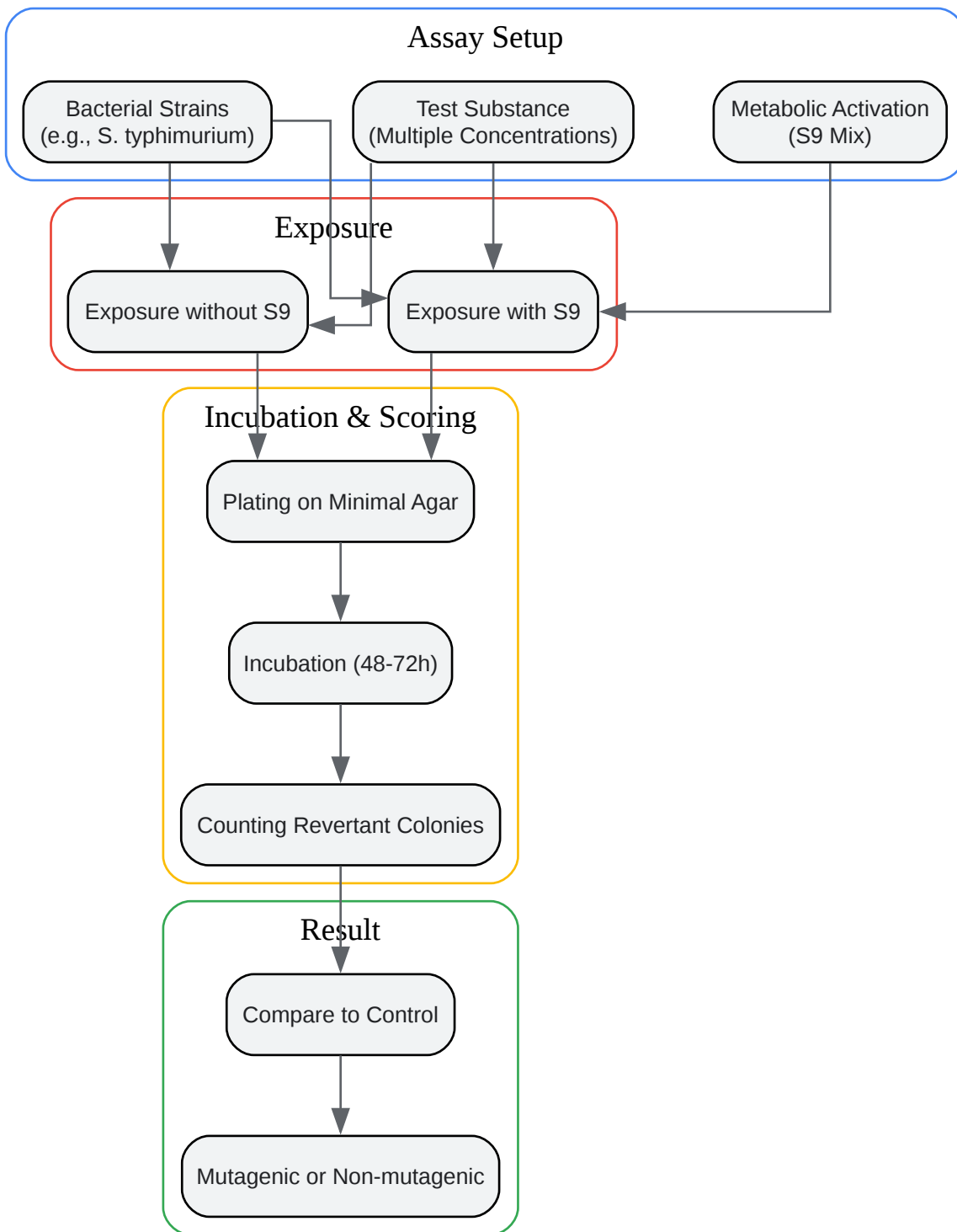
Experimental Protocol: The Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay for identifying substances that can produce gene mutations.[5]

Methodology (based on OECD Test Guideline 471)[5]

- **Test System:** The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism. This is crucial as some substances only become mutagenic after being metabolized.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations.

- **Plating:** The treated bacteria are then plated on a minimal agar medium that lacks the essential amino acid.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.



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Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Other key in vitro genotoxicity assays include the Mammalian Chromosomal Aberration Test (OECD 473) and the Mammalian Cell Gene Mutation Test (OECD 476).[10][11]

Carcinogenicity

There is no specific data available from long-term carcinogenicity bioassays for **2-Methoxy-5-propylphenol**. Safety data sheets for related compounds often state that they are not expected to be carcinogenic.[9]

Experimental Protocol: Carcinogenicity Studies in Rodents

Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.[12]

Methodology (based on OECD Test Guideline 451)[12]

- **Animal Model:** Typically, rats and mice are used.
- **Dose Selection:** Dose levels are based on data from shorter-term toxicity studies. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.
- **Administration:** The test substance is administered to the animals for a major portion of their lifespan (e.g., 24 months for rats). The route of administration should be relevant to human exposure.
- **In-life Observations:** Animals are observed daily for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored regularly.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically.
- **Data Analysis:** The incidence of tumors in the treated groups is compared to the control group to determine if there is a statistically significant increase.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **2-Methoxy-5-propylphenol** are not readily available. Studies on structurally related compounds like phenol have been conducted, but direct extrapolation of these results is not always appropriate.[13]

Experimental Protocol: Two-Generation Reproductive Toxicity Study

This study is designed to evaluate the effects of a substance on all phases of the reproductive cycle.[14]

Methodology (based on OECD Test Guideline 416)[14]

- Animal Model: The rat is the preferred species.
- Generations: The study involves two generations of animals (P and F1).
- Dosing: The parental (P) generation is exposed to the test substance before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and exposed to the substance from weaning through their own mating to produce the F2 generation.
- Endpoints: A wide range of endpoints are evaluated, including:
 - Parental animals: clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights.
 - Offspring: viability, growth, and development.
- Pathology: At the end of the study, a comprehensive histopathological examination of the reproductive organs is performed.

Conclusion

The available toxicological data for **2-Methoxy-5-propylphenol** indicate that it may be harmful if swallowed and is toxic in contact with the skin. It is also a skin and eye irritant and a potential skin sensitizer. The lack of publicly available data on genotoxicity, carcinogenicity, and reproductive and developmental toxicity represents a significant data gap. While standard OECD guidelines exist for the evaluation of these endpoints, specific studies on **2-Methoxy-5-propylphenol** are needed for a complete toxicological profile. This guide serves as a summary

of the current knowledge and a framework for understanding the necessary further investigations.

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